Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate
CAS No.: 920752-15-4
Cat. No.: VC16932526
Molecular Formula: C11H7Br3O3
Molecular Weight: 426.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920752-15-4 |
|---|---|
| Molecular Formula | C11H7Br3O3 |
| Molecular Weight | 426.88 g/mol |
| IUPAC Name | methyl 6,7,8-tribromo-2H-chromene-5-carboxylate |
| Standard InChI | InChI=1S/C11H7Br3O3/c1-16-11(15)6-5-3-2-4-17-10(5)9(14)8(13)7(6)12/h2-3H,4H2,1H3 |
| Standard InChI Key | XFCMLLGVFCRFOG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C=CCOC2=C(C(=C1Br)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate belongs to the benzopyran family, a class of heterocyclic compounds featuring a fused benzene and pyran ring system. Its structure includes three bromine atoms at positions 6, 7, and 8 of the benzopyran scaffold and a methyl ester group at position 5 (Figure 1). The IUPAC name, methyl 6,7,8-tribromo-2H-chromene-5-carboxylate, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 920752-15-4 |
| Molecular Formula | |
| Molecular Weight | 426.88 g/mol |
| XLogP3 | ~4.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The bromine atoms contribute significantly to the compound’s molecular weight (57.3% by mass) and influence its electronic properties, enhancing lipophilicity and potential halogen bonding interactions.
Synthesis and Optimization
Palladium-Catalyzed Oxidative Cyclization
The primary synthesis route involves palladium-catalyzed oxidative cyclization of methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate (Figure 2). This method leverages the allyl group’s ability to undergo cyclization under catalytic conditions, forming the benzopyran ring.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc) (5 mol%) |
| Oxidant | Cu(OAc)·HO |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100–110°C |
| Reaction Time | 12–24 hours |
| Yield | 40–60% |
Competing pathways may produce benzofuran byproducts, necessitating careful control of temperature and catalyst loading.
Research Gaps and Future Directions
Current limitations include:
-
Absence of Bioactivity Data: No in vitro or in vivo studies on this compound.
-
Synthetic Scalability: Low yields and byproduct formation hinder large-scale production.
-
Computational Modeling: QSAR studies could predict toxicity and optimize substituent patterns .
Proposed research initiatives:
-
High-Throughput Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory potential.
-
Crystallography: Resolve 3D structure to guide molecular docking studies.
-
Green Chemistry Approaches: Explore photocatalytic or flow-chemistry syntheses.
| Hazard | Precautionary Measure |
|---|---|
| Inhalation | Use fume hood |
| Skin Contact | Wear nitrile gloves |
| Disposal | Incinerate at >1000°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume